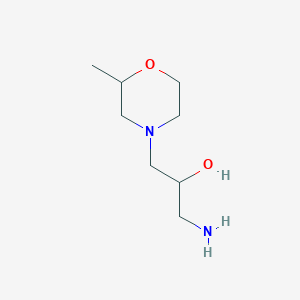
2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, also known as GSK-3β inhibitor VII, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications.
Mechanism of Action
2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamideβ inhibitor VII binds to the ATP-binding site of this compoundβ and inhibits its activity. This leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Additionally, this compoundβ inhibitor VII has been shown to induce autophagy, a cellular process that involves the degradation of damaged or dysfunctional cellular components.
Biochemical and Physiological Effects:
This compoundβ inhibitor VII has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of phosphorylated tau protein, which is implicated in the pathogenesis of Alzheimer's disease. It has also been shown to reduce the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, this compoundβ inhibitor VII has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamideβ inhibitor VII in lab experiments is its specificity for this compoundβ. This allows researchers to study the specific effects of inhibiting this enzyme on cellular processes. However, one limitation of using this compoundβ inhibitor VII is its potential off-target effects, which may affect the interpretation of the results.
Future Directions
There are several future directions for the study of 2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamideβ inhibitor VII. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and inflammation. Another direction is to study its effects on other cellular processes, such as mitochondrial function and oxidative stress. Additionally, the development of more specific this compoundβ inhibitors may provide further insights into the role of this enzyme in various diseases.
Synthesis Methods
The synthesis of 2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide involves a series of chemical reactions. The starting material is 2-bromoethanol, which is reacted with 6-oxo-3-phenylpyridazine-1(6H)-carboxylic acid to form 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethanol. This intermediate is then reacted with 4-ethoxybenzoyl chloride to form the final product, this compound.
Scientific Research Applications
2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit glycogen synthase kinase-3β (this compoundβ), which is an enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
2-ethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-19-11-7-6-10-17(19)21(26)22-14-15-24-20(25)13-12-18(23-24)16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAJCGZJUQWWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-8-phenyl-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2623607.png)

![N-(3-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2623609.png)
![N-(4-fluorobenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2623611.png)

![Butyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2623616.png)
![2-ethyl-6-(4-methoxybenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2623617.png)
![3-(1,3-dioxoisoindol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2623618.png)
![methyl 4-((7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2623620.png)
![1-(3-methoxypropyl)-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2623621.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2623622.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2623627.png)
